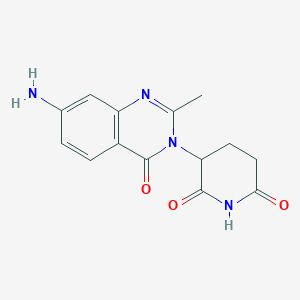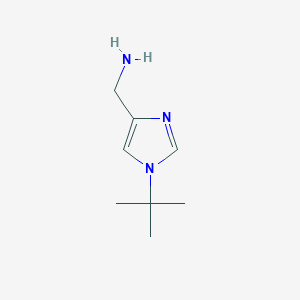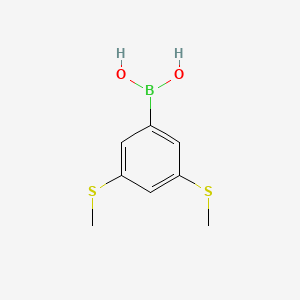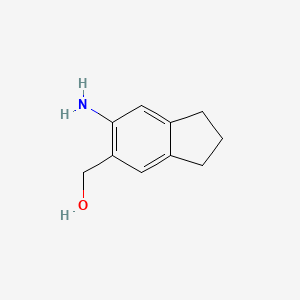![molecular formula C8H12F2O B13474980 [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-yl]methanol is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure, and a difluoroethyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the use of [1.1.1]propellane as a starting material. One common method is the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this reaction, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product . This method is characterized by mild reaction conditions and a wide reactant scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
科学研究应用
[3-(1,1-Difluoroethyl)bicyclo[11
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique structure.
Biology: The compound’s structural features may make it useful in the study of molecular interactions and enzyme mechanisms.
Medicine: Its potential as a pharmacophore could be explored for the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The rigid bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclo[1.1.1]pentane ring.
Difluoroethyl compounds: These compounds contain the difluoroethyl group but may have different core structures.
Uniqueness
The uniqueness of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol lies in the combination of the highly strained bicyclo[1.1.1]pentane core and the difluoroethyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C8H12F2O |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C8H12F2O/c1-6(9,10)8-2-7(3-8,4-8)5-11/h11H,2-5H2,1H3 |
InChI 键 |
ZBURMHZCRJSRTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C12CC(C1)(C2)CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)

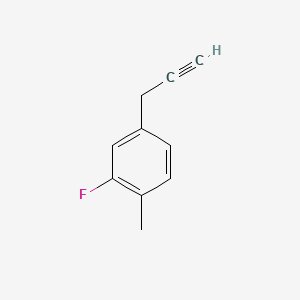
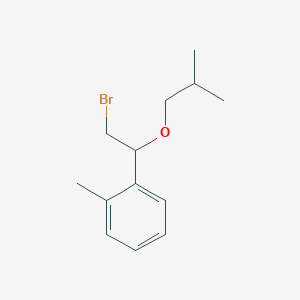

![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
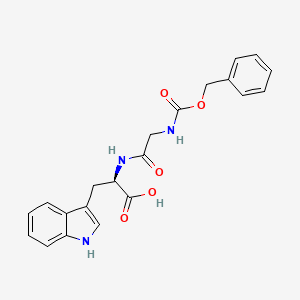
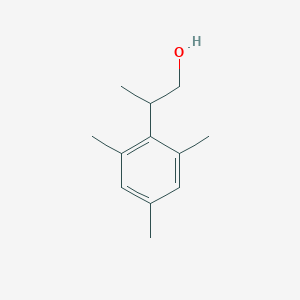
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
